Topoisomerase I Inhibition vs. Camptothecin
In a DNA topoisomerase I relaxation assay, α-boswellic acid acetate demonstrated inhibitory potency that is three times greater than that of the clinical standard camptothecin [1]. This potent topoisomerase I inhibition translates into significant anti-proliferative activity against human prostate cancer cell lines. In the NCI 60-cell line screening panel, α-boswellic acid acetate exhibited GI₅₀ values of 3.77 × 10⁻⁷ M against androgen-independent PC-3 cells and 3.97 × 10⁻⁷ M against DU-145 cells [1].
| Evidence Dimension | DNA topoisomerase I inhibitory potency and anti-proliferative activity |
|---|---|
| Target Compound Data | α-Boswellic acid acetate: 3× more potent than camptothecin in topo I relaxation assay; GI₅₀ (PC-3) = 3.77 × 10⁻⁷ M; GI₅₀ (DU-145) = 3.97 × 10⁻⁷ M |
| Comparator Or Baseline | Camptothecin (standard topo I inhibitor) |
| Quantified Difference | 3-fold higher potency |
| Conditions | In vitro DNA topoisomerase I relaxation assay; NCI 57 human tumor cell line panel; PC-3 and DU-145 prostate cancer cell lines |
Why This Matters
This 3-fold potency advantage over camptothecin provides a compelling rationale for selecting α-ABA as a topoisomerase I-targeting probe, particularly for prostate cancer research where topo I levels are constitutively elevated.
- [1] Lee, D. Y. W. (1999). Sar of Novel Topo I Inhibitor Against Prostate Cancer. NIH Grant No. R01-CA081002-02. National Cancer Institute. View Source
